5-Methyl-1-phenylhexane-1,2-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

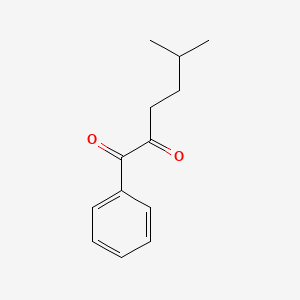

2D Structure

Properties

CAS No. |

103661-96-7 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

5-methyl-1-phenylhexane-1,2-dione |

InChI |

InChI=1S/C13H16O2/c1-10(2)8-9-12(14)13(15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

IHOXBRJZDPSCIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Biological Activities of 5-Methyl-1-phenylhexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-methyl-1-phenylhexane-1,3-dione. This β-diketone possesses a structural motif that is of significant interest in medicinal chemistry and drug development due to its potential as an intermediate in the synthesis of various organic compounds and as a pharmacologically active agent. The diketone functionality is associated with a range of biological effects, including anticancer and enzyme inhibitory activities. This document summarizes the available data on this compound, details relevant experimental protocols, and explores its potential mechanisms of action.

Chemical Properties

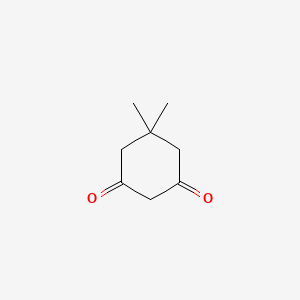

5-Methyl-1-phenylhexane-1,3-dione is an organic compound with the molecular formula C13H16O2.[1][2][3] Its chemical structure consists of a hexane chain with methyl and phenyl substituents and two carbonyl groups at positions 1 and 3.

Table 1: Physicochemical Properties of 5-Methyl-1-phenylhexane-1,3-dione

| Property | Value | Source |

| Molecular Formula | C13H16O2 | [1][2][3] |

| Molecular Weight | 204.26 g/mol | [1][2] |

| CAS Number | 13893-97-5 | [1][2] |

| IUPAC Name | 5-methyl-1-phenylhexane-1,3-dione | [2] |

| Density | 1.016 g/cm³ | |

| Boiling Point | 304.8 °C at 760 mmHg | |

| Flash Point | 113.9 °C | |

| InChIKey | XVTWRQCEQFDSBK-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC(C)CC(=O)CC(=O)C1=CC=CC=C1 | [2][3] |

Experimental Protocols

Synthesis of 5-Methyl-1-phenylhexane-1,3-dione

The synthesis of 5-methyl-1-phenylhexane-1,3-dione can be achieved through established organic chemistry reactions such as the Claisen or Aldol condensations.[1]

1. Claisen Condensation (Representative Protocol):

This method involves the base-catalyzed reaction between an ester and a ketone. For 5-methyl-1-phenylhexane-1,3-dione, this would typically involve the reaction of a phenyl ketone with an appropriate ester.

-

Reactants: Acetophenone and an ester such as ethyl isobutyrate.

-

Base: A strong base like sodium ethoxide is used to deprotonate the ketone.

-

Procedure:

-

Dissolve sodium ethoxide in a suitable anhydrous solvent (e.g., ethanol) under an inert atmosphere.

-

Add acetophenone to the solution and stir.

-

Slowly add ethyl isobutyrate to the reaction mixture.

-

Reflux the mixture for several hours to drive the reaction to completion.

-

After cooling, the reaction is quenched with a weak acid.

-

The product is then extracted using an organic solvent, and the solvent is evaporated.

-

Purification is typically performed by column chromatography or recrystallization.

-

2. Aldol Condensation:

This method involves the reaction of an enolate with a carbonyl compound.

-

Reactants: Acetophenone and isobutyraldehyde.[1]

-

Catalyst: A base such as sodium hydroxide or potassium hydroxide.[1]

-

Procedure:

-

Dissolve the base in a suitable solvent (e.g., ethanol/water).

-

Cool the solution in an ice bath.

-

Slowly add a mixture of acetophenone and isobutyraldehyde to the cooled base solution with stirring.

-

Allow the reaction to proceed at a controlled temperature.

-

The reaction is then acidified to precipitate the product.

-

The crude product is filtered, washed, and purified, typically by recrystallization.

-

Experimental Workflow for Synthesis and Purification

Caption: A general workflow for the synthesis, purification, and analysis of 5-methyl-1-phenylhexane-1,3-dione.

Analytical Characterization

The characterization of 5-methyl-1-phenylhexane-1,3-dione is crucial to confirm its structure and purity. The following analytical techniques are recommended:

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of regiochemistry. | Phenyl group resonances are expected in the aromatic region (δ 7.2–7.5 ppm). Signals corresponding to the methyl and methylene protons of the hexane chain would also be present. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong carbonyl (C=O) stretching vibrations are expected in the range of 1700–1750 cm⁻¹. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol ) should be observed. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be employed.[4][5] |

Potential Biological Activities and Mechanism of Action

While specific biological data for 5-methyl-1-phenylhexane-1,3-dione is limited, the β-diketone scaffold is present in numerous compounds with significant biological activities.[1]

Anticancer Activity

Preliminary studies on similar diketone compounds suggest potential cytotoxic effects on cancer cells.[1] The proposed mechanism involves interference with cellular metabolism. The β-diketone moiety is a key feature in some COX-2 inhibitors, which have shown anticancer potential. Furthermore, natural products containing this scaffold, such as curcuminoids, exhibit anticancer properties.[3]

Enzyme Inhibition

The diketone functional groups can participate in hydrogen bonding and coordinate with metal ions, which can lead to the inhibition of specific enzymes.[1]

Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD):

A well-documented target for diketone and triketone compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is crucial in the tyrosine catabolism pathway. Inhibition of HPPD disrupts the formation of essential molecules, which in plants leads to herbicidal effects.[2] This mechanism of action suggests that 5-methyl-1-phenylhexane-1,3-dione could potentially act as an HPPD inhibitor.

Proposed Signaling Pathway for HPPD Inhibition by Diketones

Caption: Proposed mechanism of action of diketone compounds as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Conclusion

5-Methyl-1-phenylhexane-1,3-dione is a compound with a chemical structure that suggests potential for further investigation in the fields of synthetic and medicinal chemistry. While detailed biological studies on this specific molecule are not widely available, its β-diketone core is a well-established pharmacophore with known anticancer and enzyme-inhibiting properties. The protocols and data presented in this guide provide a foundation for researchers to synthesize, characterize, and further explore the biological activities of this and related compounds. Future research should focus on obtaining quantitative data on its biological effects and elucidating its precise mechanisms of action.

References

- 1. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Navigating the Landscape of Phenylhexane Diones: A Technical Guide to 5-Methyl-1-phenylhexane-1,3-dione

A comprehensive review of the synthesis, properties, and biological significance of 5-Methyl-1-phenylhexane-1,3-dione, presented as a valuable resource for researchers in drug discovery and chemical synthesis. This guide addresses the scarcity of information on its 1,2-dione isomer and instead provides a thorough analysis of the readily available 1,3-dione analogue.

Introduction

In the realm of organic chemistry and drug development, diketone compounds are of significant interest due to their versatile reactivity and potential biological activities. This technical guide focuses on 5-Methyl-1-phenylhexane-1,3-dione, a molecule with applications in organic synthesis and as an intermediate for pharmaceuticals. Initial inquiries for its isomer, 5-Methyl-1-phenylhexane-1,2-dione, revealed a notable absence of a specific CAS number and detailed scientific literature. In contrast, substantial data is available for the 1,3-dione isomer (CAS: 13893-97-5). Therefore, this whitepaper will provide an in-depth exploration of 5-Methyl-1-phenylhexane-1,3-dione, while also offering a general overview of the synthesis and biological relevance of α-diketones (1,2-diones) to address the initial query in a broader context.

Chemical and Physical Properties of 5-Methyl-1-phenylhexane-1,3-dione

A summary of the key chemical and physical properties of 5-Methyl-1-phenylhexane-1,3-dione is presented in Table 1. This data is crucial for its application in experimental settings, providing insights into its stability, solubility, and reactivity.

| Property | Value | Reference |

| CAS Number | 13893-97-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][3][5] |

| Molecular Weight | 204.26 g/mol | [1][3] |

| IUPAC Name | 5-methyl-1-phenylhexane-1,3-dione | [3] |

| Density | 1.016 g/cm³ | [4] |

| Boiling Point | 304.8°C at 760 mmHg | [4] |

| Flash Point | 113.9°C | [4] |

| Refractive Index | 1.503 | [4] |

| LogP | 2.87460 | [4] |

| Topological Polar Surface Area | 34.14 Ų | [4] |

Synthesis of 5-Methyl-1-phenylhexane-1,3-dione

The synthesis of 5-Methyl-1-phenylhexane-1,3-dione is primarily achieved through well-established condensation reactions, namely the Aldol and Claisen condensations.[1] These methods offer scalable routes to this diketone, making it an accessible intermediate for further chemical transformations.

Experimental Protocol 1: Aldol Condensation

-

Reactants : Acetophenone and isobutyraldehyde.[1]

-

Catalyst : A base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to facilitate the reaction.[1]

-

Procedure :

-

Dissolve acetophenone in a suitable solvent (e.g., ethanol).

-

Add the base catalyst to the solution and cool the mixture in an ice bath.

-

Slowly add isobutyraldehyde to the reaction mixture with constant stirring.

-

Allow the reaction to proceed at room temperature for a specified time until completion.

-

Neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Experimental Protocol 2: Claisen Condensation

-

Reactants : Acetophenone and ethyl isobutyrate.[1]

-

Base : A strong base like sodium ethoxide (NaOEt) is required for this reaction.[1]

-

Procedure :

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add a mixture of acetophenone and ethyl isobutyrate to the sodium ethoxide solution.

-

Reflux the reaction mixture for several hours.[1]

-

After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 5-Methyl-1-phenylhexane-1,3-dione.

-

Caption: General synthesis workflows for 5-Methyl-1-phenylhexane-1,3-dione.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 5-Methyl-1-phenylhexane-1,3-dione. A reverse-phase (RP) HPLC method has been described for its separation.[2]

HPLC Protocol

-

Column : Newcrom R1 HPLC column.[2]

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

-

Mode : Reverse Phase.[2]

-

Application : This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[2]

Biological Activity and Applications

The β-dicarbonyl structure is present in a vast number of biologically and pharmaceutically active compounds.[6] These compounds are known for their antioxidant capabilities and are used in treating a wide range of diseases.[6] 5-Methyl-1-phenylhexane-1,3-dione serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its diketone functional group allows it to act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical processes.[1]

General Overview of α-Diketones (1,2-Diones)

While specific data for this compound is scarce, the broader class of α-diketones is well-studied.

Synthesis of α-Diketones

Several methods are available for the synthesis of α-diketones, including:

-

Oxidation of Alkynes : Alkynes can be oxidized to α-dicarbonyl derivatives using reagents like mercuric salts or through a one-pot procedure involving Brønsted acid-promoted hydration and a DMSO-based oxidation.[7][8]

-

Oxidation of Alkenes : A ruthenium-catalyzed oxidation of alkenes using TBHP as an oxidant provides an efficient route to α-diketones.[9]

-

Oxidation of α-Methylene Ketones : The oxidation of α-methylene ketones to α-diketones can be achieved using reagents like pyridine N-oxide.[10]

Biological Activity of α-Diketones

Exposure to some α-diketones, such as diacetyl, has been linked to respiratory-tract damage in humans and animals.[11] The toxicity is often associated with the covalent modification of cellular nucleophiles, particularly arginine residues in critical proteins, by the electrophilic α-diketone.[11] The primary biotransformation pathway for α-diketones is reduction to the less electrophilic α-hydroxyketones (acyloins), which is considered a detoxification pathway.[11]

Caption: Putative mechanism of α-diketone toxicity and detoxification.

Conclusion

5-Methyl-1-phenylhexane-1,3-dione is a readily synthesizable compound with established chemical properties and potential applications as a synthetic intermediate. While the corresponding 1,2-dione isomer remains poorly characterized in publicly available literature, the study of the 1,3-dione provides valuable insights for researchers in organic synthesis and medicinal chemistry. The general principles of α-diketone synthesis and biological activity offer a framework for understanding the potential properties of the less-documented 1,2-dione. This guide serves as a foundational resource for professionals working with phenylhexane dione derivatives.

References

- 1. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]

- 2. 5-Methyl-1-phenylhexane-1,3-dione | SIELC Technologies [sielc.com]

- 3. 1,3-Hexanedione, 5-methyl-1-phenyl- | C13H16O2 | CID 83800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical method for transforming alkynes into alpha-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Spectral Analysis of Phenylhexane Dione Derivatives

Preface for Researchers, Scientists, and Drug Development Professionals

However, to provide valuable insights for researchers working with structurally similar molecules, this guide presents available data for two closely related analogues: 1-Phenylhexane-1,2-dione and 5-Methyl-1-phenylhexane-1,3-dione . The information herein, including nuclear magnetic resonance (NMR) data, infrared (IR) spectroscopy characteristics, and mass spectrometry (MS) fragmentation, can serve as a foundational reference for the characterization of related phenylhexane dione compounds. The methodologies and spectral interpretations are detailed to assist in the design and analysis of future experiments.

Spectral Data of Analogous Compounds

Due to the absence of specific data for 5-Methyl-1-phenylhexane-1,2-dione, this section details the available spectral information for structurally related compounds.

1-Phenylhexane-1,2-dione

This compound is an isomer of the target molecule, differing in the position of the methyl group.

Table 1: ¹H NMR Spectral Data for 1-Phenylhexane-1,2-dione

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.98 | d | 7.0 | 1H | Aromatic CH |

| 7.64 | t | 7.0 | 1H | Aromatic CH |

| 7.49 | t | 7.5 | 2H | Aromatic CH |

| 2.88 | t | 7.5 | 2H | -CH₂- |

| 1.71-1.65 | m | 2H | -CH₂- | |

| 1.43-1.39 | m | 2H | -CH₂- | |

| 0.94 | t | 7.5 | 3H | -CH₃ |

Spectra recorded on a 500 MHz instrument in CDCl₃.[1]

5-Methyl-1-phenylhexane-1,3-dione

This compound is a constitutional isomer of the target molecule, with the carbonyl groups at positions 1 and 3.

Table 2: General Spectral Characteristics for 5-Methyl-1-phenylhexane-1,3-dione

| Technique | Observed Feature | Interpretation |

| ¹H and ¹³C NMR | Phenyl group resonance at δ 7.2–7.5 ppm. | Confirms the presence of the phenyl substituent.[2] |

| IR Spectroscopy | Carbonyl stretching vibrations at ~1700–1750 cm⁻¹. | Indicates the presence of the dione functionality.[2] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS). | Used for molecular ion validation.[2] |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are not available. However, general methodologies for the synthesis and characterization of similar diketones are described below.

Synthesis of 1,2-Diketones

A common method for the synthesis of 1,2-diketones from alkynes involves oxidation. The following is a general procedure:

-

A Schlenk flask with a magnetic stirring bar is charged with the alkyne substrate (0.5 mmol), a palladium/copper catalyst (e.g., Pd/Cu@POP-POPh₃, 61 mg), dioxane (2 mL), and water (0.3 mL).[1]

-

The flask is purged with oxygen three times.

-

The reaction mixture is stirred under an oxygen atmosphere (balloon) at 60 °C for 15 hours.[1]

-

Upon completion, the product is isolated and purified, typically by column chromatography.

Spectroscopic Analysis

The following are general protocols for acquiring spectral data for compounds of this class:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate or as a solution.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source to accurately determine the molecular weight.[1]

-

High-Performance Liquid Chromatography (HPLC): Purity assessment is commonly carried out using reverse-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of phenylhexane dione derivatives.

References

In-depth Analysis of 5-Methyl-1-phenylhexane-1,2-dione: A Review of Available Scientific Data

Despite a comprehensive search of available scientific literature, specific data on the mechanism of action for 5-Methyl-1-phenylhexane-1,2-dione is not presently available. Research and published studies that would provide the necessary detail to construct an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, are currently absent. However, information on the closely related analog, 5-Methyl-1-phenylhexane-1,3-dione, offers some preliminary insights into the potential biological activities of this class of compounds.

The core structure of these molecules, featuring a diketone functional group, is recognized for its potential to interact with biological systems. The diketone moiety can participate in hydrogen bonding and coordinate with metal ions, which may influence its reactivity and interactions with enzymes and cellular receptors.[1]

Potential Biological Activities of Related Diketones

Research into compounds structurally similar to this compound, such as other diketones, suggests a range of potential biological activities. These include:

-

Enzyme Inhibition: The diketone structure is a key feature in some molecules that act as enzyme inhibitors. For example, certain 2-acyl-cyclohexane-1,3-diones are known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This inhibition is a critical mechanism of action for some herbicides.[2] The ability of the diketone to chelate metal ions, such as the ferrous ion in the active site of enzymes, can be a key aspect of their inhibitory properties.[3]

-

Anticancer Activity: Preliminary investigations into some diketone-containing compounds suggest they may exhibit cytotoxic effects on cancer cells, potentially by interfering with cellular metabolism.[1] For instance, certain naphthalene-1,4-dione analogues have been evaluated for their anticancer properties.[4]

-

Antimicrobial Activity: Derivatives of other heterocyclic compounds containing dione structures have been synthesized and screened for their antimicrobial activity against pathogenic bacteria and fungi.[5]

It is important to emphasize that these activities are reported for related, but structurally distinct, molecules. Without direct experimental evidence, it is not possible to definitively attribute these mechanisms of action to this compound.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic series of experiments would be required. A potential research workflow could involve:

Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

This workflow would begin with the synthesis and purification of this compound, followed by broad screening to identify any biological activity. If activity is confirmed, subsequent steps would focus on identifying the specific cellular target(s) and elucidating the downstream signaling pathways affected by the compound.

Due to the current lack of specific data for this compound, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams is not feasible at this time. Further research is necessary to characterize the biological activity and therapeutic potential of this specific molecule.

References

- 1. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Uncharted Territory: The Biological Activity of 5-Methyl-1-phenylhexane-1,2-dione

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the specific α-dicarbonyl compound, 5-Methyl-1-phenylhexane-1,2-dione. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published data specifically detailing the biological effects, mechanism of action, or potential therapeutic applications of this molecule. This guide, therefore, aims to provide a theoretical framework for its potential biological activities based on the known properties of its core chemical motifs: the α-dicarbonyl group and the phenylhexane structure. It is crucial to underscore that the following sections are based on scientific inference and are intended to guide future research rather than report on established findings.

Introduction: A Molecule of Untapped Potential

This compound is an organic compound characterized by a hexane backbone with a methyl group at the 5-position and a phenyl-substituted α-dicarbonyl (1,2-dione) at the 1-position. While its structural isomer, 5-Methyl-1-phenylhexane-1,3-dione, has been investigated for its potential in catalysis and as a ligand in pharmaceutical synthesis, the 1,2-dione variant remains scientifically uncharted territory. The distinct placement of the adjacent carbonyl groups in the 1,2-dione isomer suggests a different electronic and steric profile, which would likely translate to a unique biological activity profile.

Inferred Biological Activity Based on Chemical Structure

The Role of the α-Dicarbonyl Moiety

The α-dicarbonyl group is a highly reactive functional group known to participate in various biological processes. These compounds are known intermediates in the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of aging, diabetes, and other chronic diseases. The electrophilic nature of the adjacent carbonyl carbons makes them susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids.

It can be hypothesized that this compound could exhibit cytotoxicity through the following mechanisms:

-

Induction of Carbonyl Stress: An increase in the intracellular concentration of reactive dicarbonyls can lead to "carbonyl stress," a condition that contributes to cellular dysfunction and damage.

-

Protein Modification: The compound may react with arginine and lysine residues in proteins, leading to the formation of cross-links and aggregates. This can impair protein function and trigger cellular stress responses.

-

Enzyme Inhibition: The diketone structure may allow the compound to act as an inhibitor for enzymes that have nucleophilic residues in their active sites.

Potential Cytotoxic and Anti-neoplastic Effects

Studies on other α-diketone derivatives, such as 2,3- and 3,4-hexanedione, have demonstrated cytotoxic effects with some selectivity towards neuroblastoma cell lines. This suggests that this compound could also possess cytotoxic properties that may be of interest in cancer research. The presence of a phenyl group could influence its cellular uptake, distribution, and interaction with biological targets.

A Call for Future Research: Experimental Protocols to Elucidate Biological Activity

Given the lack of existing data, the following experimental approaches are proposed to systematically investigate the biological activity of this compound.

General Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines and a non-cancerous control cell line.

-

Methodology:

-

Cell Culture: Culture selected cell lines (e.g., a panel of NCI-60 cell lines and a normal fibroblast line) in appropriate media and conditions.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours).

-

MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells provides a measure of cell viability.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity as an indicator of cytotoxicity.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

-

Apoptosis Assays

-

Objective: To determine if the observed cytotoxicity is mediated by apoptosis.

-

Methodology:

-

Annexin V/Propidium Iodide Staining: Treat cells with the compound at its IC50 concentration. Stain with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or colorimetric assay to confirm the involvement of the caspase cascade.

-

Data Presentation and Visualization: A Forward Look

As no quantitative data is currently available for this compound, the following tables and diagrams are presented as templates for the presentation of future experimental findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

| Example: MCF-7 | Breast Adenocarcinoma | Data to be determined |

| Example: A549 | Lung Carcinoma | Data to be determined |

| Example: HCT116 | Colon Carcinoma | Data to be determined |

| Example: HEK293 | Non-cancerous | Data to be determined |

Diagrams of Potential Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical experimental workflows and a potential mechanism of action that could be investigated for this compound.

Caption: A proposed experimental workflow for the initial biological evaluation of this compound.

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of this compound via induction of carbonyl stress.

Conclusion

This compound represents a molecule with unexplored biological potential. Based on its chemical structure, it is plausible that it could exhibit significant biological activities, including cytotoxicity, through mechanisms related to its reactive α-dicarbonyl moiety. The lack of current data presents a clear opportunity for novel research in the fields of medicinal chemistry and chemical biology. The experimental frameworks proposed in this guide offer a starting point for the systematic investigation of this compound, which may lead to the discovery of new chemical probes or therapeutic leads. It is imperative that any future work on this compound is published to fill the existing knowledge gap and to fully characterize its biological and toxicological profile.

5-Methyl-1-phenylhexane-1,2-dione: A Technical Review of a Sparsely Documented α-Diketone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding 5-Methyl-1-phenylhexane-1,2-dione. An extensive literature review reveals a significant scarcity of specific data for this particular α-diketone. The available scientific literature predominantly focuses on its isomers, namely 5-Methyl-1-phenylhexane-1,3-dione and 5-Methyl-1-phenylhexane-1,4-dione, leaving the 1,2-dione analogue largely uncharacterized.

This document serves to summarize the available information on structurally related compounds and outline potential synthetic and experimental approaches that could be applied to this compound. The content is therefore based on analogous compounds and established chemical principles for the α-diketone functional group.

Physicochemical Properties and Structural Information

| Property | Value | Compound |

| Molecular Formula | C₁₃H₁₆O₂ | This compound |

| Molecular Weight | 204.26 g/mol | This compound |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.98 (d, J = 7.0 Hz, 1H), 7.64 (t, J = 7.0 Hz, 1H), 7.49 (t, J = 7.5 Hz, 2H), 2.88 (t, J = 7.5 Hz, 2H), 1.71-1.65 (m, 2H), 1.43-1.39 (m, 2H), 0.94 (t, J = 7.5 Hz, 3H) | 1-Phenylhexane-1,2-dione[1] |

Potential Synthetic Routes

While a specific, optimized synthesis for this compound has not been documented, several general methods for the synthesis of α-diketones are well-established and could be adapted. These methodologies typically involve the oxidation of a suitable precursor.

1. Oxidation of α-Hydroxyketones: A common and effective method for the preparation of α-diketones is the oxidation of the corresponding α-hydroxyketone. A variety of oxidizing agents can be employed for this transformation.

2. Oxidation of Alkynes: The direct oxidation of an appropriately substituted alkyne can yield the desired α-diketone. This method offers a direct route to the dicarbonyl functionality.

3. Oxidation of Deoxybenzoins: Deoxybenzoin analogues can be oxidized to the corresponding benzils (1,2-diaryl-1,2-diones). This approach could be adapted for the synthesis of 1-phenyl-1,2-diones.

A generalized experimental workflow for the synthesis of an α-diketone via the oxidation of an alkyne is presented below.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been investigated. However, the α-dicarbonyl motif is a key feature in a number of biologically active molecules. For instance, α-ketoamides are known to act as reversible inhibitors of cysteine and serine proteases. The electrophilic nature of the adjacent carbonyl carbons makes them susceptible to nucleophilic attack by active site residues of these enzymes.

While no specific signaling pathways have been elucidated for this compound, a hypothetical interaction based on the known reactivity of α-dicarbonyl compounds is presented below. This diagram illustrates a potential mechanism of enzyme inhibition, which is a common mode of action for compounds containing this functional group.

Conclusion and Future Directions

This compound represents a significant gap in the scientific literature. While its isomers are better characterized, this particular α-diketone remains largely unexplored. The information presented in this guide, based on analogous compounds and general chemical principles, provides a foundational framework for future research.

Further investigation is warranted to:

-

Develop and optimize a specific synthetic protocol for this compound.

-

Fully characterize the compound using modern analytical techniques, including NMR, IR, and mass spectrometry.

-

Evaluate its biological activity through in vitro and in vivo screening assays to explore its potential as a therapeutic agent or research tool.

Such studies would not only fill the current knowledge gap but also potentially uncover novel chemical and biological properties associated with this understudied molecule.

References

An In-depth Technical Guide to 5-Methyl-1-phenylhexane-1,2-dione: Synthesis, Characterization, and Proposed Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current knowledge gap surrounding 5-Methyl-1-phenylhexane-1,2-dione. As a novel chemical entity, specific data regarding its synthesis and biological activity are not present in the current scientific literature. This document serves as a foundational resource for researchers by proposing viable synthetic pathways, detailing experimental protocols for its creation and purification, and outlining a comprehensive strategy for its biological evaluation. The information herein is based on established principles of organic chemistry and the known properties of structurally related aliphatic-aromatic α-diones. The aim is to provide a roadmap for the scientific community to explore the potential of this previously uncharacterized molecule.

Introduction

Alpha-dicarbonyl compounds, particularly 1,2-diketones, are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic and structural features make them valuable intermediates in organic synthesis and potential pharmacophores. While the 1,3- and 1,4-dione isomers of 5-Methyl-1-phenylhexane have been documented, the 1,2-dione variant remains unexplored. This guide provides a theoretical and practical framework for the synthesis and investigation of this compound.

Proposed Synthetic Pathways

The synthesis of this compound can be approached from its corresponding α-methylene ketone precursor, 5-Methyl-1-phenylhexan-1-one. The most direct and widely recognized method for this transformation is the Riley oxidation, which utilizes selenium dioxide to oxidize a methylene group adjacent to a carbonyl to a ketone.[1]

An alternative two-step pathway involves the bromination of the α-carbon followed by nucleophilic substitution with a hydroxide source, which upon oxidation, would yield the desired 1,2-dione.

Pathway 1: Direct Oxidation via Riley Oxidation

This is a one-step method for the conversion of an α-methylene ketone to a 1,2-dicarbonyl compound.[2][3]

Caption: Proposed synthesis of this compound via Riley Oxidation.

Pathway 2: Halogenation and Hydrolysis

This two-step approach offers an alternative to direct oxidation.

Caption: Alternative synthesis via bromination, hydrolysis, and oxidation.

Experimental Protocols

Synthesis of 5-Methyl-1-phenylhexan-1-one (Precursor)

Method: Friedel-Crafts Acylation

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add 4-methylpentanoyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes, then add benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Riley Oxidation)

Method: Selenium Dioxide Oxidation[4][2]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-Methyl-1-phenylhexan-1-one (1.0 eq) in a mixture of dioxane and water (e.g., 50:1 v/v).

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated black selenium.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Physicochemical and Spectroscopic Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

| Property | Analytical Method | Expected Observations |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Expected m/z corresponding to C13H16O2. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | ¹H NMR: Absence of the α-methylene protons and presence of characteristic aromatic and aliphatic signals. ¹³C NMR: Presence of two carbonyl carbon signals in the range of 190-210 ppm. |

| Functional Group Identification | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic C=O stretching frequencies for a 1,2-dione system (typically two bands in the region of 1650-1730 cm⁻¹). |

Potential Biological Activities and Evaluation Workflow

While the biological activity of this compound is unknown, the activities of structurally similar aromatic ketones and dicarbonyl compounds suggest potential for investigation in several areas.

| Compound Class | Reported Biological Activities | Potential Target for this compound |

| Aromatic Ketones | Antioxidant, Anti-inflammatory, Antimicrobial.[5][6][7] | Evaluation of radical scavenging and anti-inflammatory properties. |

| 1,2-Diketones (Benzils) | Enzyme inhibition (e.g., carboxylesterases).[8] | Screening against a panel of relevant enzymes. |

| Dicarbonyl Compounds | Potential for cytotoxicity in cancer cell lines. | Assessment of antiproliferative effects. |

Proposed Workflow for Biological Evaluation

Caption: Proposed workflow for the biological evaluation of this compound.

Detailed Experimental Protocols for Biological Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

This protocol can be adapted for various enzymes.[11][12][13]

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, the enzyme stock solution, the substrate solution, and a solution of this compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme, and the test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC₅₀ value and, if applicable, perform kinetic studies to determine the mechanism of inhibition.

Conclusion

This technical guide provides a comprehensive starting point for the scientific exploration of the novel compound, this compound. By outlining plausible synthetic routes, detailed experimental protocols, and a logical workflow for biological evaluation, this document equips researchers with the necessary information to synthesize, characterize, and investigate the potential applications of this molecule. The proposed studies will contribute to a deeper understanding of the structure-activity relationships of aliphatic-aromatic α-diones and may lead to the discovery of new therapeutic agents or valuable chemical probes.

References

- 1. youtube.com [youtube.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Navigating the Chemical Landscape of 5-Methyl-1-phenylhexane-1,2-dione Analogs: A Technical Guide

An in-depth exploration of the synthesis, biological activities, and experimental protocols of structural analogs of 5-Methyl-1-phenylhexane-1,2-dione, focusing on the more extensively studied 1,3-dione and 1,4-dione isomers. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Synthesis of 5-Methyl-1-phenylhexane-1,3-dione and its Analogs

The synthesis of β-diketones is a well-established area of organic chemistry, with the Claisen condensation being a primary method for their preparation. The general approach involves the reaction of an ester with a ketone in the presence of a strong base.

A general synthetic pathway for 5-Methyl-1-phenylhexane-1,3-dione is depicted below:

Experimental Protocol: Synthesis of 5-Methyl-1-phenylhexane-1,3-dione

This protocol is a generalized procedure based on the principles of Claisen condensation.

Materials:

-

Acetophenone

-

Ethyl isovalerate

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of acetophenone and ethyl isovalerate in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours and then refluxed for 2-3 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and 10% hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Methyl-1-phenylhexane-1,3-dione.

Biological Activities of Structural Analogs

While specific biological data for this compound is unavailable, studies on its structural analogs and related β-diketone compounds have revealed promising antimicrobial and anticancer activities.

Antimicrobial Activity

β-Diketones have been shown to exhibit inhibitory effects against various bacterial and fungal strains. The mechanism of action is thought to involve the disruption of cellular processes such as transcription and translation, as well as the induction of oxidative stress.[1]

Table 1: Antimicrobial Activity of β-Diketone Analogs

| Compound/Analog | Target Organism | Activity Metric | Value | Reference |

| Azoderivative of barbituric acid (C8) | Escherichia coli | MIC50 | 0.42 mg/mL | [1] |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | MIC | 3.91-31.25 µg/mL | [2] |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | MIC | 15.63-62.5 µg/mL | [2] |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | MIC | 15.63-125 µg/mL | [2] |

Anticancer Activity

Several studies have highlighted the potential of dione-containing compounds as anticancer agents. Their mechanism of action can vary, including the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Dione Analogs

| Compound/Analog | Cell Line | Activity Metric | Value | Reference |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | MCF-7 (human breast cancer) | Cytotoxicity | High | [3] |

| 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex with Mn | A549 (human lung cancer) | IC50 | 794.37 µM | [4] |

| 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex with Mn | HT29 (human colon adenocarcinoma) | IC50 | 654.31 µM | [4] |

| Halogenated benzofuran derivatives | Various cancer cell lines | Antiproliferative effects | Significant | [5] |

Enzyme Inhibitory Activity

The β-diketone moiety is a known chelator of metal ions, which can lead to the inhibition of metalloenzymes. Furthermore, these compounds can act as inhibitors of other enzyme classes.

Table 3: Enzyme Inhibitory Activity of Dione Analogs

| Compound/Analog | Enzyme | Activity Metric | Value | Reference |

| Pecan phenolic compounds | α-amylase | IC50 | 77.9 µg/mL | [6] |

| Pecan phenolic compounds | α-glucosidase | IC50 | 9.02 µg/mL | [6] |

| β-diketone acrylate bioisosteres of pseudomonic acid A | Bacterial isoleucyl-tRNA synthetase | Inhibition | Effective | [7] |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Inoculum: A fresh overnight culture of the bacterial strain is diluted in CAMHB to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the compound are then made in CAMHB in a 96-well plate.

-

Inoculation: The standardized bacterial inoculum is added to each well containing the compound dilutions.

-

Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Test compound

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Proposed Mechanism of Antimicrobial Action

Based on available literature for β-diketone analogs, a plausible mechanism of antimicrobial action involves a multi-pronged attack on bacterial cells. This can be visualized as a logical workflow.

Conclusion

While direct experimental data on this compound remains elusive, its structural analogs, particularly the 1,3-dione isomer, represent a promising class of compounds with demonstrable biological activities. The synthetic accessibility of these molecules, coupled with their potential as antimicrobial and anticancer agents, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this chemical scaffold. Future studies should focus on the systematic synthesis and biological evaluation of a library of 5-Methyl-1-phenylhexane-1,3-dione and 1,4-dione analogs to establish clear structure-activity relationships and to identify lead compounds for further development.

References

- 1. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Enzyme inhibitory activities of phenolic compounds in pecan and the effect on starch digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Methyl-1-phenylhexane-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the in silico modeling of 5-Methyl-1-phenylhexane-1,2-dione, a phenylalkanedione with potential applications in medicinal chemistry. Due to the limited publicly available experimental data on this specific molecule, this document focuses on establishing robust, adaptable protocols for computational analysis. It covers ligand preparation, target identification, molecular docking, molecular dynamics simulations, ADMET prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. Methodologies are detailed to be broadly applicable to novel small molecules, enabling researchers to generate predictive data on bioactivity, pharmacokinetics, and toxicity. All quantitative data presented is illustrative and serves as a template for organizing and interpreting computational results.

Introduction

This compound is an organic compound featuring a diketone structure, which is a known pharmacophore that can interact with biological targets.[1] The presence of both a phenyl group and an aliphatic chain suggests a molecule with tunable physicochemical properties relevant for drug design. In silico modeling offers a powerful, resource-efficient approach to explore the therapeutic potential of such compounds before their synthesis and experimental testing.[2] By simulating molecular interactions and predicting biological properties, computational methods accelerate the drug discovery pipeline, from hit identification to lead optimization.[3][4]

This guide outlines a complete computational workflow, providing detailed protocols and visualization tools to aid researchers in assessing the potential of this compound and similar alpha-dicarbonyl compounds.

Physicochemical and Predicted Properties

A critical first step in any modeling study is to characterize the ligand. For this compound, key properties can be calculated using cheminformatics tools. The following tables summarize predicted data, providing a baseline for further analysis.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | PubChem |

| Molecular Weight | 204.26 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CC(C)CCC(=O)C(=O)C1=CC=CC=C1 | PubChem |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 4 | PubChem |

Note: While the user requested information on this compound, public chemical databases primarily contain information on the isomeric 5-Methyl-1-phenylhexane-1,3-dione.[5] The data presented here is for the requested 1,2-dione structure, calculated based on its chemical composition.

Table 2: Predicted ADMET Properties (Illustrative Data)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gut. |

| BBB Permeant | Yes | Can likely cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| Distribution | ||

| VDss (log L/kg) | 0.5 | Moderate distribution into tissues. |

| Fraction Unbound | 0.15 | High degree of plasma protein binding expected. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| Excretion | ||

| Total Clearance | 0.8 L/hr/kg | Moderate clearance rate predicted. |

| Renal OCT2 Substrate | No | Not likely excreted via the organic cation transporter 2. |

| Toxicity | ||

| hERG I Inhibitor | Low Risk | Low risk of cardiac toxicity. |

| AMES Toxicity | Low Risk | Not likely to be mutagenic. |

| Skin Sensitization | Moderate Risk | May cause an allergic reaction on skin contact. |

This data is hypothetical and for illustrative purposes. Actual values must be determined using validated in silico models or experimental assays.

In Silico Modeling Workflow

A structured workflow is essential for reproducible and meaningful computational analysis. The process begins with preparing the ligand and identifying potential biological targets, followed by docking and simulation to assess binding, and concludes with predicting the molecule's overall ADMET profile.

Caption: General workflow for in silico drug discovery.

Experimental Protocols

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[6][7]

Objective: To identify the most likely binding pose of this compound within a target protein's active site and to estimate its binding free energy.

Methodology:

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared ligand in a .pdbqt format for use with AutoDock.[8]

-

-

Target Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

-

Add polar hydrogens and assign charges (e.g., Kollman charges) using tools like AutoDockTools.[8]

-

Define the binding site by creating a grid box centered on the active site, typically defined by the position of the co-crystallized ligand or key catalytic residues.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina.

-

Specify the prepared ligand and receptor files.

-

Define the search space (grid box coordinates and dimensions).

-

Set the exhaustiveness parameter (e.g., 8-16) to control the thoroughness of the conformational search.

-

Execute the docking run. The program will generate multiple binding poses ranked by a scoring function (e.g., kcal/mol).[3]

-

-

Analysis:

-

Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera).

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for the best-scoring pose.

-

The binding energy score provides an estimate of binding affinity; more negative values indicate stronger binding.

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.[4]

Objective: To assess the stability of the docked pose of this compound in the target's binding site under simulated physiological conditions.

Methodology:

-

System Preparation:

-

Use the best-scoring docked complex from the molecular docking step as the starting structure.

-

Generate topology and parameter files for the protein (e.g., using CHARMM36 force field) and the ligand (e.g., using CGenFF server or similar).[9][10]

-

Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water).

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.[9]

-

-

Simulation Execution (using GROMACS): [11][12]

-

Energy Minimization: Perform a steep descent energy minimization for at least 50,000 steps to remove steric clashes.[9]

-

Equilibration (NVT & NPT):

-

Perform a 100-200 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

-

Perform a 500-1000 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density. Position restraints are typically applied to the protein backbone and ligand during equilibration.

-

-

Production MD: Run the production simulation for 50-100 ns without restraints. Save trajectory data every 10-100 ps.[9]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess structural stability. A stable RMSD indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions. High fluctuation in the binding site may indicate unstable ligand binding.[9]

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation.

-

Protocol 3: ADMET Prediction

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound.[13][14]

Objective: To generate a preliminary safety and pharmacokinetic profile for this compound.

Methodology:

-

Select Tools: Utilize freely available web servers (e.g., SwissADME, ADMET-AI) or commercial software packages.[15] It is advisable to use multiple tools to compare and corroborate predictions.[2][13]

-

Input Structure: Provide the molecular structure as a SMILES string or in another standard chemical format.

-

Run Predictions: The tools will calculate a range of properties based on pre-built models. These typically include:

-

Physicochemical Properties: LogP, solubility, molecular weight.

-

Pharmacokinetics (ADME): GI absorption, blood-brain barrier permeability, cytochrome P450 inhibition, clearance.

-

Toxicity: Mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity.

-

-

Interpret Results: Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and safety flags. The results help prioritize candidates with favorable ADMET profiles for further development.

Potential Signaling Pathways and Targets

Alpha-dicarbonyl compounds like glyoxal and methylglyoxal are known to be reactive electrophiles that can form adducts with proteins, lipids, and DNA.[16] This reactivity suggests that this compound could potentially interact with enzymes that have nucleophilic residues (e.g., Cys, His, Lys) in their active sites.[17]

A plausible hypothesis is the inhibition of enzymes involved in metabolic or signaling pathways that are sensitive to aldehydic stress.[16] For example, enzymes in the glutathione-dependent detoxification family or aldehyde dehydrogenases could be potential targets.[16]

Caption: Hypothetical pathway of α-dicarbonyl stress.

QSAR Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a set of molecules and their biological activity.[18][19]

Caption: Logical workflow for developing a QSAR model.

A typical QSAR workflow involves:

-

Data Curation: Assembling a high-quality dataset of compounds with experimentally measured biological activity against a specific target.[20]

-

Descriptor Calculation: Computing a wide range of numerical descriptors that capture the physicochemical, topological, and electronic properties of each molecule.[19]

-

Model Building: Splitting the data into training and test sets. A mathematical model is then built using algorithms like Multiple Linear Regression (MLR), Random Forest (RF), or Support Vector Machines (SVM) to relate the descriptors (independent variables) to the biological activity (dependent variable).[18][20]

-

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (the test set) validation techniques.[18]

-

Prediction: Using the validated model to predict the activity of new, untested compounds like this compound.

Conclusion

This guide provides a foundational framework for the comprehensive in silico evaluation of this compound. By following the detailed protocols for molecular docking, MD simulation, ADMET prediction, and understanding the principles of QSAR, researchers can efficiently generate and interpret predictive data. This computational-first approach enables the rational design of future experiments, conserves resources, and accelerates the journey from a novel compound to a potential therapeutic candidate.

References

- 1. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Hexanedione, 5-methyl-1-phenyl- | C13H16O2 | CID 83800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 12. Protein-Ligand Complex [mdtutorials.com]

- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. ADMET-AI [admet.ai.greenstonebio.com]

- 16. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesizing Amino Acids Modified with Reactive Carbonyls in Silico to Assess Structural Effects Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neovarsity.org [neovarsity.org]

- 19. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Versatility of Phenyl-Methyl-Hexanediones: Application Notes and Protocols

Introduction

The diketone motif is a cornerstone in organic synthesis, prized for its versatile reactivity and its presence in numerous biologically active molecules and functional materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of phenyl-methyl-hexanediones in organic synthesis. While the initial focus was on 5-Methyl-1-phenylhexane-1,2-dione, a comprehensive literature review revealed a scarcity of specific data for this α-diketone. Consequently, these notes will primarily focus on the well-documented and synthetically valuable β-diketone isomer, 5-Methyl-1-phenylhexane-1,3-dione . A discussion of general synthetic approaches to α-diketones, which could be hypothetically applied to the synthesis of the 1,2-dione isomer, is also included to provide a broader synthetic context.

I. Synthetic Approaches to Phenyl-Methyl-Hexanediones

A. Synthesis of 5-Methyl-1-phenylhexane-1,3-dione (β-Diketone)

The synthesis of β-diketones like 5-Methyl-1-phenylhexane-1,3-dione is well-established, with the Claisen condensation being a primary method.[1]

Experimental Protocol: Claisen Condensation

This protocol is a representative procedure for the synthesis of 5-Methyl-1-phenylhexane-1,3-dione.

Materials:

-

Acetophenone

-

Ethyl isobutyrate

-

Sodium ethoxide (NaOEt)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere, add acetophenone (1.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux and add ethyl isobutyrate (1.2 eq) dropwise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield | Reference |

| Acetophenone | Ethyl isobutyrate | Sodium ethoxide | Toluene | Not specified | [1] |

B. Hypothetical Synthesis of this compound (α-Diketone)

While specific literature for this compound is unavailable, general methods for α-diketone synthesis can be proposed. A common and effective method is the oxidation of an α-methylene group adjacent to a carbonyl using selenium dioxide (SeO₂).[2][3][4]

Proposed Synthetic Pathway:

General Experimental Protocol: Selenium Dioxide Oxidation of a Ketone

This protocol is a general procedure and would require optimization for the specific substrate.

Materials:

-

Ketone (e.g., 1-Phenyl-5-methylhexan-1-one)

-

Selenium dioxide (SeO₂)

-

Dioxane or acetic acid

-

Reflux apparatus

-

Filtration setup

Procedure:

-

Dissolve the ketone (1.0 eq) in dioxane or acetic acid in a round-bottom flask.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the mixture to reflux and maintain for the required time (monitor by TLC).

-

Cool the reaction mixture and filter to remove the precipitated selenium metal.

-

Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting α-diketone by column chromatography or crystallization.

| Oxidizing Agent | Substrate Type | Typical Yields | Reference |

| Selenium Dioxide | Ketones with α-methylene group | 51-95% for indolones | [5] |

| Chromium Trioxide on Kieselghur | α-Hydroxy ketones | 83-93% | [6] |

II. Applications of 5-Methyl-1-phenylhexane-1,3-dione in Organic Synthesis

β-Diketones are highly versatile intermediates, primarily due to their keto-enol tautomerism, which allows for a wide range of reactions.

A. Synthesis of Heterocyclic Compounds

A major application of 1,3-diketones is in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.[1]

1. Synthesis of Pyrazoles:

The reaction of a β-diketone with hydrazine or its derivatives yields pyrazoles.

Experimental Protocol: Pyrazole Synthesis

Materials:

-

5-Methyl-1-phenylhexane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Reflux apparatus

Procedure:

-

Dissolve 5-Methyl-1-phenylhexane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

2. Synthesis of Isoxazoles:

The reaction with hydroxylamine leads to the formation of isoxazoles.